tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate
Description
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate (hereafter referred to as the "target compound") is a pyrimidine-containing heterocyclic compound with a piperidine backbone. Its structure features a 2,4-dichloropyrimidine moiety linked via a methylamino-methyl bridge to a tert-butyloxycarbonyl (Boc)-protected piperidine ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrimidine derivatives, which exhibit antiviral, antibacterial, and antitumor activities .
Properties
Molecular Formula |
C16H24Cl2N4O2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl 2-[[(2,4-dichloropyrimidin-5-yl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)22-7-5-4-6-12(22)10-19-8-11-9-20-14(18)21-13(11)17/h9,12,19H,4-8,10H2,1-3H3 |
InChI Key |
QJASWWWUXRMTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with a piperidine derivative under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is part of a broader class of Boc-protected piperidine/piperazine derivatives with pyrimidine substituents. Below is a detailed comparison with structurally similar compounds, highlighting key differences in substituents, molecular properties, and biological implications.
Substituent Position and Ring System Variations
tert-Butyl 3-(((2,4-Dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (CAS: 1420867-40-8) Structural Difference: The amino-methyl group is attached to the 3-position of the piperidine ring instead of the 2-position in the target compound. Molecular Weight: 361.27 g/mol (vs. similar weight for the target compound, assuming analogous substitution) .
tert-Butyl 4-(((2,4-Dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate Structural Difference: Substitution at the 4-position of the piperidine ring. Purity: 97% (comparable to the target compound’s typical purity of 95–97%) . Impact: The 4-position may stabilize a chair conformation, influencing hydrogen-bonding patterns and hydrophobic interactions .
tert-Butyl 4-{[2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Structural Difference: Piperazine ring instead of piperidine and a 2-hydroxyphenyl group on the pyrimidine. Conformation: Piperazine adopts a chair conformation with equatorial substituents. Interactions: Intramolecular O–H⋯N hydrogen bond (dihedral angle: 25.61°) and π–π stacking (inter-centroid distance: 3.59 Å) . Impact: Enhanced hydrogen-bonding capacity due to the hydroxyl group may improve antimicrobial activity compared to dichloro-substituted analogs .
Functional Group Modifications
tert-Butyl 3-((((2,4-Dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate Structural Difference: Methylation of the amino linker. Safety Profile: Hazard statements H315 (skin irritation), H319 (eye irritation), and H320 (respiratory irritation) . Impact: Increased lipophilicity from the methyl group may enhance membrane permeability but could also elevate toxicity risks.
tert-Butyl 2-(((6-Methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate Structural Difference: 6-Methoxy and 2-methylthio groups replace the 2,4-dichloro substituents.
Data Table: Key Properties of Comparable Compounds
*Estimated based on structural analogs.
Research Implications
- Structural Flexibility : Piperidine vs. piperazine rings influence conformational stability. Piperazine derivatives (e.g., ) exhibit defined chair conformations, while positional isomerism in piperidine analogs (e.g., ) may alter binding pocket compatibility.
- Electronic Effects : Dichloro groups enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes. Methoxy and methylthio substituents introduce steric and electronic modulations .
- Safety Considerations : Methylated derivatives (e.g., ) show higher irritation hazards, suggesting a trade-off between bioavailability and toxicity.
Biological Activity
Chemical Structure and Properties
tert-Butyl 2-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by the molecular formula C15H22Cl2N4O2, with a molecular weight of 361.27 g/mol. Its structure features a piperidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and biological activities .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the dichloropyrimidine intermediate : Chlorination of a pyrimidine derivative introduces dichloro groups.
- Alkylation : The dichloropyrimidine is alkylated with a suitable agent to add a methyl group.
- Piperidine formation : A piperidine derivative is synthesized separately.
- Coupling reaction : The piperidine is coupled with the alkylated dichloropyrimidine under controlled conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to nucleic acids and proteins, potentially inhibiting their functions. The piperidine ring enhances binding affinity, while the tert-butyl ester influences solubility and stability .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies show that related pyrimidine derivatives have demonstrated in vitro activity against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Activity : In vitro assays have reported that compounds similar to this compound inhibit cancer cell proliferation effectively. For example, one study highlighted a related compound's IC50 value against MDA-MB-231 breast cancer cells at 0.126 μM, indicating potent anticancer activity .
Structure–Activity Relationships (SAR)
The structure–activity relationship studies reveal that modifications to the compound's structure can significantly affect its biological activity:
- Compounds with different substituents on the pyrimidine ring showed varying degrees of COX-2 inhibition, with some achieving IC50 values comparable to standard drugs like celecoxib .
- The presence of specific functional groups influences both potency and selectivity against cancer cell lines .
Case Study 1: Inhibition of Cancer Cell Lines
A recent study evaluated the effects of this compound on multiple cancer cell lines. Results indicated:
- Significant inhibition in MDA-MB-231 cells with an IC50 value of approximately 0.126 μM.
- A notable selectivity index was observed when comparing effects on cancerous versus non-cancerous cells, suggesting potential for targeted therapy .
Case Study 2: Anti-inflammatory Effects
In another investigation, related pyrimidine derivatives were assessed for anti-inflammatory properties. The compounds demonstrated significant suppression of COX-2 activity in vitro, highlighting their potential as anti-inflammatory agents .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | C15H22Cl2N4O2 | Anticancer | 0.126 |
| Related Pyrimidine Derivative A | CxHyClzNwOq | COX-2 Inhibition | 0.04 |
| Related Pyrimidine Derivative B | CxHyClzNwOq | Antimicrobial | Varies |
This table summarizes key findings regarding the biological activities and potencies of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
